![molecular formula C6H11ClN2OS B2876983 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine CAS No. 937667-84-0](/img/structure/B2876983.png)
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine
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Description
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a chemical compound with the molecular formula C6H8N2S . It is a solid substance and is often used as a research chemical .
Molecular Structure Analysis
The molecular weight of this compound is 140.209 g/mol . The InChI code for this compound is 1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 194.68 . The compound is stored at room temperature .Scientific Research Applications
Green Synthetic Methods
Metal- and Oxidant-Free Synthesis : A novel approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines was developed using a metal- and oxidant-free three-component desulfurization and deamination condensation method. This environmentally friendly method offers broad substrate scope and mild reaction conditions, suggesting potential applications in organic and medicinal chemistry, as well as in the synthesis of optical materials (Guo et al., 2021).
Antimicrobial Research
Novel Antimycobacterial Compounds : Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the potential of these compounds in addressing tuberculosis and multidrug resistance (Sriram et al., 2007).
Catalysis and Synthesis
Visible Light-Promoted Synthesis : A visible light-promoted, metal- and photocatalyst-free synthesis method for 2-iminothiazolidin-4-ones was demonstrated, showcasing broad substrate scope and excellent functional group tolerance. This method has potential applications in the pharmaceutical industry, highlighting the role of light in facilitating chemical transformations (Guo et al., 2018).
Heterocyclic Chemistry
Synthesis of Triazolo-Thiadiazoles : A facile synthesis method for novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties was reported. These compounds exhibited significant antimicrobial activities, offering insights into the design of new heterocyclic compounds with potential therapeutic applications (Idrees et al., 2019).
Material Science
Luminescent Metal Organic Frameworks (MOFs) : The strategic design and functionalization of an amine-decorated luminescent MOF demonstrated selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol in water. This research underscores the importance of MOFs in sensing applications and highlights the potential for environmental monitoring and safety (Das & Mandal, 2018).
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLGFHUNXLZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629732 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937667-84-0 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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